![molecular formula C9H13NS B14710688 Pyridine, 2-[(propylthio)methyl]- CAS No. 21897-12-1](/img/structure/B14710688.png)
Pyridine, 2-[(propylthio)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[(propylthio)methyl]- is a heterocyclic organic compound featuring a pyridine ring substituted with a propylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[(propylthio)methyl]- typically involves the reaction of 2-chloromethylpyridine with propylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atom with the propylthio group.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction, making it more suitable for large-scale production.
Types of Reactions:
Oxidation: Pyridine, 2-[(propylthio)methyl]- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylthio group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, ethanol as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, sulfide.
Substitution: Amines, alcohols.
Scientific Research Applications
Pyridine, 2-[(propylthio)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Pyridine, 2-[(propylthio)methyl]- involves its interaction with specific molecular targets such as enzymes or receptors. The propylthio group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
2-Methylpyridine: Similar in structure but lacks the propylthio group, resulting in different chemical reactivity and applications.
2-Ethylthiopyridine: Contains an ethylthio group instead of a propylthio group, leading to variations in its physical and chemical properties.
2-Phenylthiopyridine:
Uniqueness: Pyridine, 2-[(propylthio)methyl]- is unique due to the presence of the propylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and industrial chemicals.
Properties
CAS No. |
21897-12-1 |
|---|---|
Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
2-(propylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C9H13NS/c1-2-7-11-8-9-5-3-4-6-10-9/h3-6H,2,7-8H2,1H3 |
InChI Key |
BPGYQXGGLRQYNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


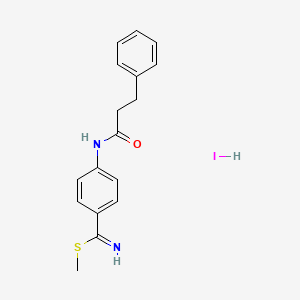

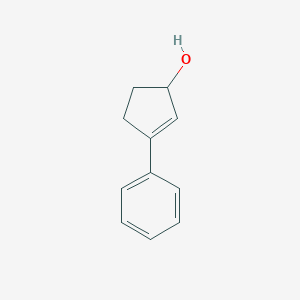
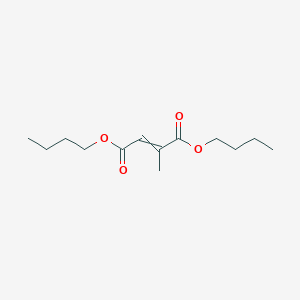
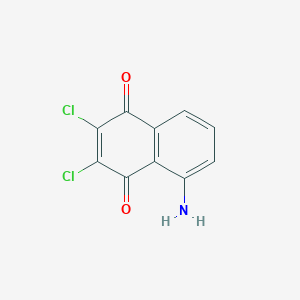
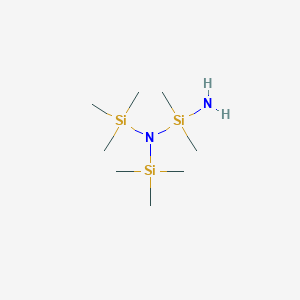
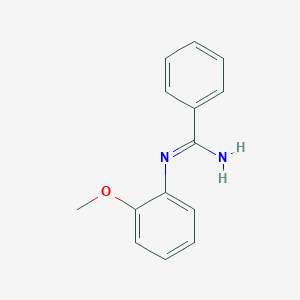


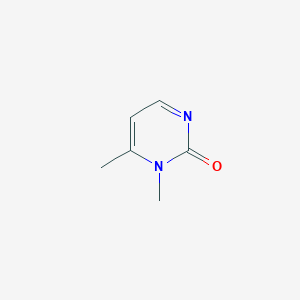
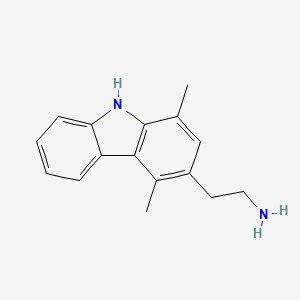
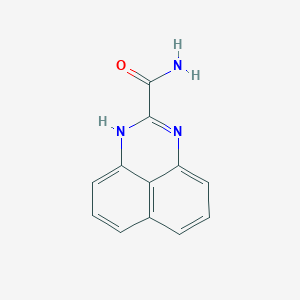
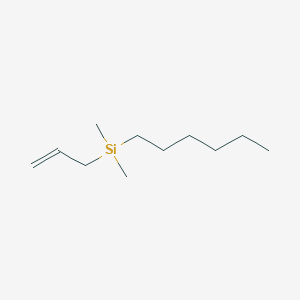
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
